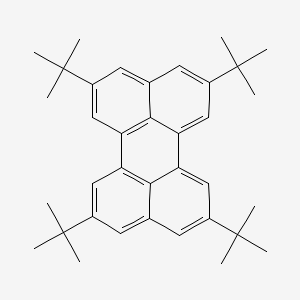

![molecular formula C4H5F3O2S B1355006 2-[(Trifluoromethyl)sulfanyl]propanoic acid CAS No. 63471-78-3](/img/structure/B1355006.png)

2-[(Trifluoromethyl)sulfanyl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Trifluoromethyl)sulfanyl]propanoic acid, commonly known as TFMPA, is a chemical compound with the molecular formula C4H5F3O2S. It is a white crystalline solid that is soluble in water and organic solvents. TFMPA is widely used in scientific research for its unique properties and applications.

Scientific Research Applications

1. Polymerization Applications

2-[(Trifluoromethyl)sulfanyl]propanoic acid has been reported to play a role in the field of polymerization. For instance, it has been identified as a by-product in the synthesis of a dithioester RAFT agent, highlighting its potential involvement in controlled free radical polymerization processes (Laschewsky et al., 2007). Another study focused on reversible addition−fragmentation chain transfer (RAFT) emulsion polymerization of styrene, where a derivative of 2-[(trifluoromethyl)sulfanyl]propanoic acid was used as a mediator (Luo et al., 2011).

2. Synthetic Chemistry

The compound has also been involved in various synthetic chemistry applications. For example, it has been used in the synthesis of (2E)‐2‐methyl‐3‐(4‐{[4‐(quinolin‐2‐ylmethoxy)phenyl]sulfanyl}phenyl) prop‐2‐enoic acid, a potential antileukotrienic agent (Jampílek et al., 2004). Additionally, its role in the synthesis of optically active 1,4-Thiazane-3-carboxylic acid via optical resolution was also highlighted (Shiraiwa et al., 1998).

3. Catalysis

In the field of catalysis, a study explored sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols), showcasing its potential as an effective and sustainable catalyst (Tayebi et al., 2011). Another research demonstrated its use in the acetylation of alcohols under heterogeneous conditions (Niknam & Saberi, 2009).

4. Biological Activity

Research has also delved into its biological aspects. For instance, 2-Amino-3-(purin-9-yl)propanoic acids, substituted by a sulfanyl group, were synthesized and tested for immunostimulatory and immunomodulatory potency (Doláková et al., 2005).

5. Organic Synthesis

In organic synthesis, the compound has been utilized in constructing trifluoromethyl-containing bridged heterocycles, demonstrating its role in producing complex organic structures (Jiang & Zhu, 2008).

properties

IUPAC Name |

2-(trifluoromethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2S/c1-2(3(8)9)10-4(5,6)7/h2H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFPYJPXOSZWPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511052 |

Source

|

| Record name | 2-[(Trifluoromethyl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Trifluoromethyl)sulfanyl]propanoic acid | |

CAS RN |

63471-78-3 |

Source

|

| Record name | 2-[(Trifluoromethyl)sulfanyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

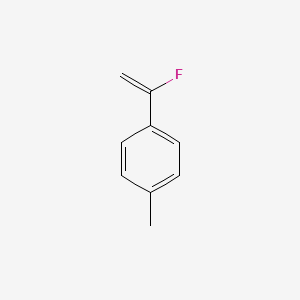

![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)

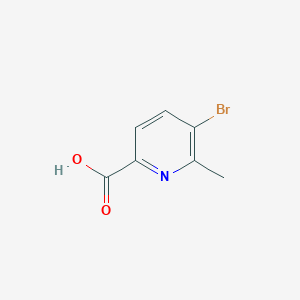

![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)